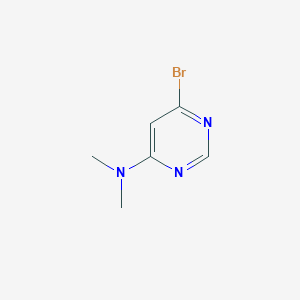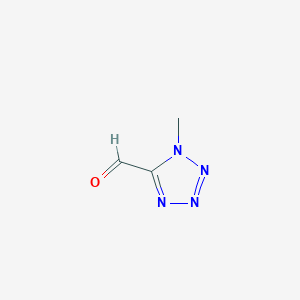
4-(4-fluorobenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-fluorobenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide is an organic compound that features a sulfonyl group attached to a fluorophenyl ring and a phenoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorobenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the sulfonylation of 4-fluorophenyl with a suitable sulfonyl chloride, followed by the coupling of the resulting intermediate with 2-phenoxyphenyl butanamide under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as the desired scale of production, cost considerations, and environmental impact. Optimization of reaction parameters and purification processes is crucial to ensure high-quality product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-fluorobenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
4-(4-fluorobenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the development of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 4-(4-fluorobenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The fluorophenyl and phenoxyphenyl groups may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((4-chlorophenyl)sulfonyl)-N-(2-phenoxyphenyl)butanamide
- 4-((4-bromophenyl)sulfonyl)-N-(2-phenoxyphenyl)butanamide
- 4-((4-methylphenyl)sulfonyl)-N-(2-phenoxyphenyl)butanamide
Uniqueness
4-(4-fluorobenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets. This makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N-(2-phenoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO4S/c23-17-12-14-19(15-13-17)29(26,27)16-6-11-22(25)24-20-9-4-5-10-21(20)28-18-7-2-1-3-8-18/h1-5,7-10,12-15H,6,11,16H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCPATKSSYMOCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1-Hydroxycyclohexyl)methyl]pyrrolidin-3-ol](/img/structure/B2815639.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]-6-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2815640.png)
![1-[2-(Oxolan-2-yl)acetyl]piperidine-4-carbonitrile](/img/structure/B2815641.png)
![1-(Adamantan-1-yl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea](/img/structure/B2815642.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,5-dichlorobenzamide](/img/structure/B2815644.png)
![2-Chloro-N-[4-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-yl]propanamide](/img/structure/B2815645.png)



![1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea](/img/structure/B2815651.png)
![(Z)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide](/img/structure/B2815654.png)
![2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-isopropylacetamide](/img/new.no-structure.jpg)
![3-(Adamantan-1-yl)-1-[2-(oxan-4-ylsulfanyl)ethyl]urea](/img/structure/B2815657.png)
